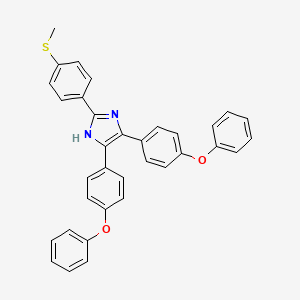
2-(4-methylsulfanylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methylsulfanylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a central imidazole ring substituted with phenyl groups and a methylsulfanyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, materials science, and other disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylsulfanylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Substitution Reactions: The phenyl groups are introduced through substitution reactions involving phenyl halides and a suitable base.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is added via a nucleophilic substitution reaction using a methylthiol reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-methylsulfanylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenyl groups can be reduced under catalytic hydrogenation conditions to yield the corresponding cyclohexyl derivatives.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-methylsulfanylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound’s unique properties make it suitable for use in specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2-(4-methylsulfanylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors involved in disease pathways. The phenyl and methylsulfanyl groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-chlorophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole
- 2-(4-methoxyphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole
- 2-(4-nitrophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole
Uniqueness
2-(4-methylsulfanylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole is unique due to the presence of the methylsulfanyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications where these properties are advantageous.
Propriétés
IUPAC Name |
2-(4-methylsulfanylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26N2O2S/c1-39-31-22-16-26(17-23-31)34-35-32(24-12-18-29(19-13-24)37-27-8-4-2-5-9-27)33(36-34)25-14-20-30(21-15-25)38-28-10-6-3-7-11-28/h2-23H,1H3,(H,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKKVOCQZMKIRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)OC4=CC=CC=C4)C5=CC=C(C=C5)OC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3-ethylphenoxy)acetamide](/img/structure/B5080352.png)
![3-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-1-(4-ETHOXYBENZOYL)THIOUREA](/img/structure/B5080355.png)

![4-({1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}oxy)-3-chloro-N-(2-methoxyethyl)benzamide](/img/structure/B5080380.png)
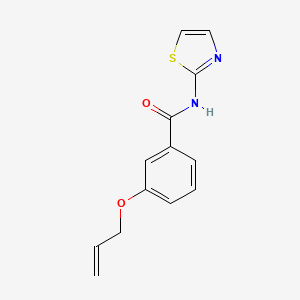
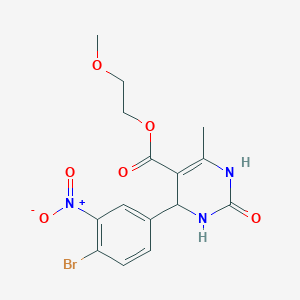
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3,5-dimethylphenyl)oxamide](/img/structure/B5080401.png)
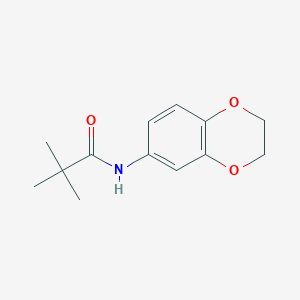
![4-[3-(2-furyl)-2-propen-1-ylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5080408.png)
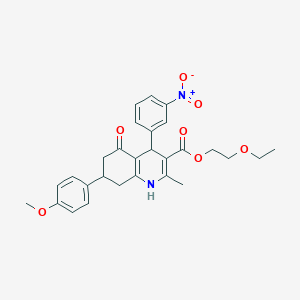
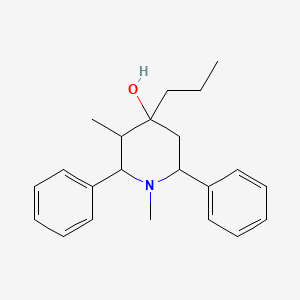
![4-BROMO-3-CHLORO-N-[(PYRIDIN-2-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B5080436.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(tetrahydro-2H-pyran-4-yl)-4-piperidinecarboxamide](/img/structure/B5080437.png)
![1-{[5-chloro-2-(1-pyrrolidinylcarbonyl)-3-thienyl]sulfonyl}pyrrolidine](/img/structure/B5080442.png)
